Cas no 5345-10-8 (N-(4-methoxybenzyl)thiophene-2-carboxamide)

N-(4-methoxybenzyl)thiophene-2-carboxamide structure
5345-10-8 structure
Product Name:N-(4-methoxybenzyl)thiophene-2-carboxamide
CAS No:5345-10-8
MF:C13H13NO2S
MW:247.3128221035
CID:1582408
PubChem ID:668923
Update Time:2025-04-21

N-(4-methoxybenzyl)thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxybenzyl)thiophene-2-carboxamide
    • 2-thiophenecarboxamide, N-[(4-methoxyphenyl)methyl]-
    • 5345-10-8
    • AKOS000593319
    • Oprea1_779488
    • SR-01000477947-1
    • SMR000103228
    • Cambridge id 5345108
    • N-(4-methoxybenzyl)-2-thiophenecarboxamide
    • 346691-40-5
    • STK027200
    • AB00081693-01
    • N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
    • Oprea1_044696
    • MLS000106259
    • CHEMBL1383778
    • HMS2440J12
    • AG-670/34984027
    • HMS1582F09
    • DTXSID30349934
    • SR-01000477947
    • Inchi: 1S/C13H13NO2S/c1-16-11-6-4-10(5-7-11)9-14-13(15)12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15)
    • InChI Key: IQZQDGIWGKOBJY-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(NCC1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 247.06679
  • Monoisotopic Mass: 247.066699
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.212
  • Boiling Point: 476.5°C at 760 mmHg
  • Flash Point: 241.9°C
  • Refractive Index: 1.596
  • PSA: 38.33
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